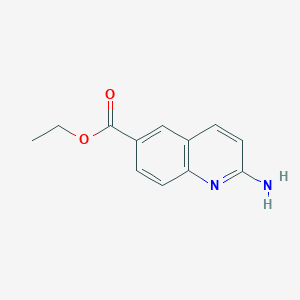

Ethyl 2-aminoquinoline-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-aminoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSBMFZAJIEPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591182 | |

| Record name | Ethyl 2-aminoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342908-16-1 | |

| Record name | Ethyl 2-aminoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Aminoquinoline 6 Carboxylate and Its Analogues

Classical and Modern Approaches for 2-Aminoquinoline (B145021) Nucleus Formation

The construction of the 2-aminoquinoline scaffold is a cornerstone of synthesizing the title compound. Several established and modified reactions are utilized for this purpose.

Friedländer Annulation and its Modifications

The Friedländer synthesis is a fundamental reaction in quinoline (B57606) chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by acids or bases. organic-chemistry.org The process begins with the formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline ring system. wikipedia.org

Modifications to the classical Friedländer reaction have expanded its utility and efficiency. Lewis acids, such as indium triflate (In(OTf)₃), have been identified as highly effective catalysts, enabling the reaction to proceed under solvent-free conditions and affording quinolines in high yields (75–92%). rsc.org Other catalysts like trifluoroacetic acid, p-toluenesulfonic acid, and iodine have also been successfully employed. wikipedia.org A notable modification involves the oxidative cyclization of 2-aminobenzyl alcohol with ketones, catalyzed by palladium on carbon (Pd/C) in the presence of a base, which provides an alternative route to the quinoline core. nih.gov

Two primary mechanisms are proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) reaction between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base intermediate, which then undergoes an aldol reaction and elimination to form the final quinoline product. wikipedia.org

| Catalyst Type | Reactants | Conditions | Outcome |

| Base (NaOH) | 2-aminobenzaldehyde, Acetaldehyde | Aqueous/alcoholic solution, reflux | Forms the basic quinoline structure. nih.gov |

| Lewis Acid (In(OTf)₃) | 2-aminoarylketones, Carbonyls with active methylene (B1212753) group | Solvent-free | Selective formation of Friedländer product in high yields. rsc.org |

| Pd/C, KOH | 2-aminobenzylalcohol, Ketones | Dioxane | Oxidative cyclization to form substituted quinolines. nih.gov |

| p-Toluenesulfonic acid | 2-aminoaryl aldehydes/ketones, α-methylene ketones | Solvent-free, microwave irradiation or conventional heating | Rapid and efficient synthesis of poly-substituted quinolines. organic-chemistry.org |

Skraup and Combes Synthetic Pathways in Quinoline Chemistry

The Skraup synthesis is a classic method for producing quinolines, typically by reacting aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline. numberanalytics.com The resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring. numberanalytics.com While effective, this reaction is known for being vigorous. wikipedia.org

The Combes synthesis provides a route to 2,4-disubstituted quinolines. This method involves the condensation of an aniline with a β-diketone to form a Schiff base intermediate. wikipedia.orgdrugfuture.com An acid-catalyzed ring closure then yields the substituted quinoline. wikipedia.org Concentrated sulfuric acid is a common catalyst for this cyclization step. cambridge.org Unlike other methods that use different substrates, the Combes synthesis is distinguished by its use of β-diketones. wikipedia.org

| Synthesis Name | Key Reactants | Key Intermediate | Primary Product Type |

| Skraup | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Acrolein, β-anilinopropionaldehyde | Unsubstituted or substituted quinolines based on the aniline used. wikipedia.orgorganicreactions.org |

| Combes | Aniline, β-Diketone | Schiff base, Enamine | 2,4-Disubstituted quinolines. wikipedia.orgcambridge.org |

Nucleophilic Substitution Strategies on Halogenated Quinolines

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing the 2-amino group onto a pre-formed quinoline ring. This approach typically involves reacting a 2-haloquinoline, most commonly 2-chloroquinoline (B121035), with an amine nucleophile. The reactivity of haloquinolines towards nucleophilic substitution can be influenced by the position of the halogen and the reaction conditions. For instance, 4-chloroquinolines are often more reactive than their 2-chloro counterparts in certain acid-catalyzed reactions with amine nucleophiles. researchgate.net

The synthesis of 4-aminoquinolines, for example, is frequently achieved through the direct coupling of 4-chloroquinolines with a suitable amine. nih.gov The reaction proceeds via attack of the amine nucleophile at the carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group. nih.gov Similarly, the 2-amino group of Ethyl 2-aminoquinoline-6-carboxylate can be introduced by the substitution of a halogen at the 2-position of a corresponding ethyl quinoline-6-carboxylate precursor. The presence of activating groups on the quinoline ring can facilitate this substitution.

Reductive Cyclization Techniques for this compound Synthesis

Reductive cyclization offers a powerful alternative for constructing the 2-aminoquinoline ring system, often starting from ortho-substituted nitroarenes. This strategy involves the simultaneous reduction of a nitro group and cyclization with a suitably positioned reactive group.

Zinc/Acetic Acid Mediated Reductions of Nitro-Cyano Intermediates

The use of a zinc-acetic acid (Zn/AcOH) couple is a well-established method for various reductions, including that of nitro groups. clockss.orgorganic-chemistry.org This reagent system has been effectively applied to the one-pot synthesis of 2-aminoquinolines via the reductive cyclization of precursors containing ortho-nitro and cyano functionalities. clockss.org For example, substrates like isopropyl 2-cyano-3-(2-nitrophenyl)acrylate can be treated with Zn/AcOH to yield 2-aminoquinoline derivatives. clockss.org

The reaction involves the reduction of the nitro group to an amino group, which then participates in an intramolecular cyclization with the adjacent cyano group to form the 2-aminoquinoline ring. Research has shown that the ratio of the substrate to the Zn/AcOH reagent is critical for optimizing the yield of the desired product. clockss.org This method is valued for its simplicity, efficiency, and the use of readily available reagents. clockss.orgyoutube.com

| Substrate | Reagent | Product Type | Key Feature |

| Isopropyl-2-cyano-3-(2-nitrophenyl)acrylate | Zn/AcOH | 2-Aminoquinoline | One-pot reductive cyclization of nitro and cyano groups. clockss.org |

| N-acyl-2,3-dihydro-4-pyridones | Zn/AcOH | N-acyl-4-piperidones | Mild and inexpensive conjugate reduction. organic-chemistry.org |

Low-Valent Titanium Reagent Applications in Reductive Cyclizations

Low-valent titanium reagents, often generated in situ from species like titanium tetrachloride (TiCl₄) and a reducing agent such as zinc, are powerful tools for reductive coupling and cyclization reactions. rsc.orgorganic-chemistry.org These reagents have been successfully employed in the synthesis of 2-aminoquinoline-3-carboxylic acid derivatives through the intramolecular reductive cyclization of nitro-cyano olefins. rsc.org

The mechanism involves the reduction of the nitro group by the low-valent titanium species, followed by an intramolecular cyclization with the cyano group to form the heterocyclic ring. rsc.org This method provides a facile and efficient route to functionalized 2-aminoquinolines under mild conditions. While the specific application to this compound is not detailed in the provided context, the synthesis of structurally similar 2-aminoquinoline carboxylic acid derivatives highlights the potential of this methodology. rsc.org Low-valent titanium has also been shown to be capable of activating and opening the rings of N-heterocycles like quinoline under specific conditions, demonstrating its potent reactivity. acs.orgmorressier.com

Samarium Diiodide (SmI₂) Induced Intramolecular Couplings

Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis for its ability to mediate reductive coupling reactions under mild conditions. mdpi.comwikipedia.org Its application in forming carbon-carbon bonds has been particularly valuable in the synthesis of complex carbocyclic and heterocyclic systems. mdpi.comnih.gov The mechanism of SmI₂-mediated reactions often involves the formation of radical intermediates. For instance, in carbonyl-alkene cyclizations, SmI₂ reduces a carbonyl group to a ketyl radical, which then adds to an intramolecular alkene. nih.gov This type of reaction is highly effective for constructing five-membered rings. nih.gov

While SmI₂ is extensively used for creating carbocycles and oxygen-containing heterocycles, its application has expanded to the synthesis of nitrogen heterocycles. mdpi.com The high reducing power and chemoselectivity of SmI₂ enable unique cyclization pathways. mdpi.com For example, SmI₂-mediated intramolecular reductive coupling of ketyl radicals with nitriles can produce functionalized carbocycles containing tertiary alcohols. nih.gov

Although direct examples of SmI₂-induced intramolecular couplings for the specific synthesis of 2-aminoquinolines are not extensively documented in mainstream literature, the principles of SmI₂ chemistry suggest potential applications. A hypothetical pathway could involve the reductive cyclization of a suitably functionalized ortho-nitro- or ortho-azido-cinnamonitrile derivative. The SmI₂ could potentially reduce the nitro/azido group and induce cyclization onto the nitrile, followed by tautomerization to form the 2-aminoquinoline ring system. However, such specific applications to this class of compounds remain an area for further research exploration.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a transformative technology, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various quinoline derivatives. nih.gov The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.

For instance, the synthesis of pyrano[3,2-c]quinoline-3-carboxylates, which share a quinoline core, has been shown to be significantly more efficient under microwave irradiation. nih.govrsc.org In a comparative study, reactions that required several hours under conventional heating were completed in mere minutes using a microwave synthesizer, with yields often improving from good to excellent. nih.gov Similarly, the preparation of piperidine-containing quinolinyl thiosemicarbazones from 2-chloroquinoline-3-carbaldehydes was achieved efficiently under microwave conditions. nih.gov Another example is the synthesis of 2-quinolinone-fused γ-lactones, where a reaction time of 4 hours with conventional heating was reduced to just 10 seconds under microwave irradiation. nih.gov

The advantages of this method are clearly illustrated in the synthesis of various quinoline derivatives, where reaction conditions are optimized for speed and efficiency.

| Compound | Method | Time | Yield (%) |

|---|---|---|---|

| 3a | Conventional | 8h | 75 |

| 3a | Microwave | 5 min | 90 |

| 3b | Conventional | 8h | 78 |

| 3b | Microwave | 5 min | 92 |

| 3c | Conventional | 6h | 80 |

| 3c | Microwave | 4 min | 94 |

Multi-Component Reactions (MCRs) in 2-Aminoquinoline Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial parts of all starting materials. rsc.org This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. rsc.org MCRs are a cornerstone in the synthesis of 2-aminoquinoline derivatives. researchgate.netbenthamdirect.comresearchgate.net

Various MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org For example, a zinc(II) triflate-catalyzed MCR involving an alkyne, an amine, and an aldehyde can produce 2,3-disubstituted quinolines. nih.gov The Friedländer synthesis, a classic method for quinoline formation, can also be performed under MCR conditions. nih.gov This reaction involves the condensation and cyclodehydration of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov

The synthesis of 2-aminoquinolines, in particular, benefits from MCRs that incorporate a nitrogen source for the C2-amino group directly into the reaction cascade. These reactions often proceed under mild conditions and can be catalyzed by various agents, including Lewis acids, Brønsted acids, or even proceed without a catalyst under thermal conditions. nih.gov The convergence and efficiency of MCRs make them a powerful tool for generating structural diversity in the 2-aminoquinoline family for further investigation. rsc.org

Regioselective Synthesis of Carboxylate-Functionalized 2-Aminoquinolines

Achieving regioselectivity—the control of where functional groups are placed on a molecule—is a critical challenge in the synthesis of substituted aromatic compounds like quinolines. The synthesis of this compound requires precise methods to install the carboxylate group specifically at the C6 position of the benzo ring.

One of the most powerful modern techniques for achieving this is through transition-metal-catalyzed C-H activation. mdpi.com This strategy allows for the direct functionalization of a specific carbon-hydrogen bond, offering a more atom- and step-economical alternative to traditional methods that rely on pre-functionalized starting materials. Various catalytic systems, often based on palladium, rhodium, or copper, can direct the installation of functional groups to nearly any position on the quinoline ring. mdpi.com The regioselectivity is typically controlled by the catalyst, directing groups, or the inherent electronic properties of the quinoline N-oxide. For instance, different catalysts can selectively target the C2, C4, or C8 positions for functionalization. mdpi.com

For functionalization at the C6 position, the synthesis would typically start with a para-substituted aniline precursor that already contains the desired carboxylate group (or a precursor to it). This aniline would then be used in a classic quinoline synthesis, such as the Doebner-von Miller or Friedländer reaction, to build the heterocyclic portion of the molecule, thereby ensuring the carboxylate ends up at the desired C6 position.

Synthesis of this compound from Precursors

The construction of the target molecule often proceeds through the formation of key intermediates that are subsequently modified to install the final functional groups.

A common and effective strategy for introducing the 2-amino group onto the quinoline ring involves the nucleophilic aromatic substitution (SNAr) of a 2-chloroquinoline intermediate. The chlorine atom at the C2 position is activated towards displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen.

The synthesis of the required 2-chloroquinoline precursor can be achieved through methods like the Vilsmeier-Haack reaction on an appropriate acetanilide (B955). researchgate.netlookchem.com This reaction typically yields a 2-chloro-3-formylquinoline. nih.gov The formyl group can then be oxidized to a carboxylic acid. researchgate.netlookchem.com In the context of this compound, the synthesis would begin with an acetanilide already bearing an ethyl carboxylate group at the para position. The Vilsmeier-Haack reaction would construct the 2-chloroquinoline core, and subsequent displacement of the chloride with ammonia (B1221849) or a protected amine source would furnish the desired 2-amino group, yielding the target compound. The reactivity of the 2-chloro group is well-established and serves as a reliable handle for introducing a wide range of nitrogen nucleophiles. researchgate.net

Once the this compound scaffold is synthesized, its functional groups can be further modified to create a diverse range of analogues. The ethyl ester at C6 can be readily converted into a variety of carboxamides through aminolysis—reaction with a primary or secondary amine. This is a standard transformation often facilitated by coupling agents like EDC and HOBt to create an active ester intermediate that reacts cleanly with the amine. lookchem.com This approach allows for the introduction of a vast array of substituents via the amide nitrogen, enabling detailed structure-activity relationship studies. nih.govnih.gov

Homologation, the process of extending a carbon chain by a single methylene (-CH₂) unit, represents a more advanced strategy for modifying the carboxylate group. A classic example is the Arndt-Eistert homologation, where a carboxylic acid is converted to its next higher homologue. This multi-step process involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, and finally, a silver-catalyzed Wolff rearrangement to yield the homologated acid, ester, or amide. Another modern approach is the Matteson homologation, which uses boronic esters and dichloromethanide anion to achieve chain extension. nih.gov These strategies could be applied to the carboxylic acid derived from the ethyl ester of the parent compound to create analogues where the functional group is attached to the quinoline ring via a longer carbon linker.

Catalytic Approaches in Quinoline Derivatization

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, atom economy, and functional group tolerance. In the context of quinoline synthesis, transition metal catalysis has emerged as a powerful tool for the construction and derivatization of the quinoline core.

Palladium-catalyzed dehydrogenative aromatization has become a potent strategy for the synthesis of aromatic compounds from their saturated or partially saturated precursors. This approach avoids the need for pre-installed leaving groups and often utilizes environmentally benign oxidants like molecular oxygen.

While a direct palladium-catalyzed dehydrogenative aromatization for the synthesis of this compound has not been explicitly reported, a closely related and well-documented example is the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones. organic-chemistry.orgacs.org This analogous transformation provides a strong foundation for proposing a similar synthetic route to the target molecule.

The reported synthesis of 4-aminoquinolines involves a synergistic Pd/Cu catalytic system. organic-chemistry.org The reaction proceeds via an aerobic dehydrogenative aromatization strategy, coupling 2,3-dihydroquinolin-4(1H)-ones with various amines. organic-chemistry.orgacs.org The proposed mechanism involves the dehydrative condensation of the dihydroquinolinone with an amine to form an enamine intermediate. Subsequent palladium-catalyzed dehydrogenation, facilitated by the copper co-catalyst and using oxygen as the terminal oxidant, leads to the aromatic 4-aminoquinoline (B48711) product. organic-chemistry.org

Based on this precedent, a hypothetical pathway to this compound could be envisioned starting from a suitable precursor, ethyl 2-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate. The palladium catalyst, in conjunction with a copper co-catalyst and an oxidant, would facilitate the removal of hydrogen to furnish the aromatic quinoline ring.

Table 1: Palladium-Catalyzed Dehydrogenative Aromatization for the Synthesis of 4-Aminoquinoline Derivatives

| Entry | 2,3-Dihydroquinolin-4(1H)-one | Amine | Catalyst | Oxidant | Solvent | Yield (%) |

| 1 | 2,3-Dihydroquinolin-4(1H)-one | Aniline | Pd(OAc)₂/Cu(OAc)₂ | O₂ | Pivalic Acid | 85 |

| 2 | 6-Chloro-2,3-dihydroquinolin-4(1H)-one | 4-Methoxyaniline | Pd(OAc)₂/Cu(OAc)₂ | O₂ | Pivalic Acid | 78 |

| 3 | 2,3-Dihydroquinolin-4(1H)-one | Benzylamine | Pd(OAc)₂/Cu(OAc)₂ | O₂ | Pivalic Acid | 72 |

This table presents representative data from the synthesis of 4-aminoquinolines, which serves as a model for the proposed synthesis of this compound.

The term "Copper(II)-Catalyzed Aerobic Oxidative Desulfitative Electrocyclization" describes a multifaceted transformation that combines several synthetic concepts. While a direct application of this specific sequence for the synthesis of this compound is not found in the current literature, its components—copper-catalyzed aerobic oxidation, desulfinative coupling, and electrocyclization—are established synthetic tools.

Copper(II) catalysis is widely employed in aerobic oxidative reactions, where molecular oxygen serves as a green and sustainable oxidant. rsc.orgmdpi.com In the context of quinoline synthesis, copper-catalyzed aerobic oxidative cyclizations have been developed to construct the quinoline core from various acyclic precursors. rsc.org These reactions often involve the formation of C-C and C-N bonds in a tandem process.

Desulfitative cross-coupling reactions, on the other hand, have emerged as a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, using sulfonyl chlorides or sulfinates as coupling partners with the extrusion of sulfur dioxide. chemrevlett.com

A hypothetical pathway for the synthesis of this compound using a strategy inspired by these concepts could involve the following key steps:

Formation of a Sulfonamide Precursor: An appropriately substituted aniline, such as ethyl 4-amino-3-((2-aminophenyl)sulfonamido)benzoate, could be synthesized.

Copper-Catalyzed Oxidative Cyclization: This precursor could then be subjected to a copper(II)-catalyzed aerobic oxidative cyclization. The copper catalyst would facilitate an intramolecular C-N bond formation.

Desulfinative Aromatization: The cyclized intermediate would likely be a dihydroquinoline derivative. A subsequent desulfinative process, potentially still under the influence of the copper catalyst or a palladium co-catalyst, would lead to the elimination of sulfur dioxide and the formation of the aromatic quinoline ring.

This proposed pathway is speculative and would require significant experimental validation. However, it illustrates how established catalytic principles can be combined to devise novel synthetic routes to complex heterocyclic molecules.

Table 2: Examples of Copper-Catalyzed Aerobic Oxidative Cyclizations for Quinoline Synthesis

| Entry | Starting Materials | Catalyst | Oxidant | Solvent | Product | Yield (%) |

| 1 | 2-Ethynylaniline and Phenylacetylene | CuI | O₂ | DMF | 2-Phenylquinoline | 82 |

| 2 | o-Anisidine and Phenylacetylene | CuBr | O₂ | Toluene | 8-Methoxy-2-phenylquinoline | 75 |

| 3 | 2-Aminobenzaldehyde and Acetophenone | Cu(OAc)₂ | O₂ | DMSO | 2-Phenylquinoline | 68 |

This table showcases examples of copper-catalyzed aerobic oxidative cyclizations leading to quinoline derivatives, illustrating the potential of this methodology.

Chemical Reactivity and Derivatization Strategies for Ethyl 2 Aminoquinoline 6 Carboxylate

Hydrolysis and Saponification Reactions of Ester Functionality

The ethyl ester group at the 6-position of the quinoline (B57606) ring is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding 2-aminoquinoline-6-carboxylic acid. This transformation is often a crucial first step for subsequent derivatizations at the carboxylate position, such as amidation.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water, the ester undergoes hydrolysis. epo.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release ethanol (B145695) and the protonated carboxylic acid.

Saponification (Base-Catalyzed Hydrolysis): Saponification is achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, typically with heating. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the ethoxide ion, which subsequently deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol. Acidic workup is required to protonate the carboxylate salt and isolate the free 2-aminoquinoline-6-carboxylic acid.

Amidation and Peptide Coupling Reactions at the Carboxylate Position

Once hydrolyzed to 2-aminoquinoline-6-carboxylic acid, the carboxyl group can be readily converted into a wide variety of amides. This is most commonly achieved through the use of peptide coupling reagents, which activate the carboxylic acid for nucleophilic attack by a primary or secondary amine. uni-kiel.de This method is central to the synthesis of peptides and other complex molecules.

The general process involves activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to attack by the amino group of another molecule. A variety of coupling reagents have been developed to facilitate this reaction, minimizing side reactions and preventing racemization at chiral centers. uni-kiel.de

Some of the most common coupling reagents used for this purpose are summarized in the table below. peptide.com

| Coupling Reagent | Abbreviation | Activator Type | Key Features |

|---|---|---|---|

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Highly effective but produces a carcinogenic byproduct (HMPA). |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Very popular, efficient, and generates non-carcinogenic byproducts. Low racemization when used with HOBt. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | More reactive than HBTU, especially for sterically hindered amino acids. Less epimerization. |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Inexpensive and effective, but the byproduct (DCU) is poorly soluble, complicating purification. Can cause racemization. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Carbodiimide | Water-soluble byproduct, making it ideal for aqueous reactions and easier purification. |

The choice of coupling reagent and reaction conditions depends on the specific amine substrate and the desired product. This strategy allows for the synthesis of a diverse library of amide derivatives from the 2-aminoquinoline-6-carboxylate scaffold. nih.govrsc.org

Formation of Quinoline-Amidrazone Hybrid Structures

Quinoline-amidrazone hybrids are a class of compounds that have attracted interest for their potential biological activities. The synthesis of these structures can be envisioned starting from the 2-aminoquinoline-6-carboxylate core. A plausible synthetic pathway involves the initial conversion of the 6-aminoquinoline (B144246) moiety into a hydrazonyl chloride intermediate. pensoft.netresearchgate.net

A reported method for synthesizing quinoline-amidrazone hybrids starts with 6-aminoquinoline, which is first converted to a diazonium salt. pensoft.net This salt then undergoes a Japp-Klingemann reaction to produce a hydrazone, which is subsequently chlorinated to form the key hydrazonyl chloride intermediate. This intermediate is then reacted with various secondary cyclic amines (such as morpholine (B109124) or piperazine (B1678402) derivatives) to yield the final quinoline-amidrazone hybrids. pensoft.net For example, the reaction of the hydrazonyl chloride with ethyl piperazine-1-carboxylate has been shown to produce an ethyl carboxylate-bearing quinoline-amidrazone. pensoft.net These compounds are typically characterized using spectroscopic methods like ¹H-NMR, ¹³C-NMR, FTIR, and HRMS. pensoft.net

Synthesis of Fused Pyrimidoquinoline Systems from 2-Aminoquinoline-3-carboxylates

The fusion of a pyrimidine (B1678525) ring to the quinoline core results in pyrimidoquinolines, a class of heterocyclic compounds with significant biological relevance. nih.gov While the title compound of this article is a 6-carboxylate, the synthesis of fused pyrimido[4,5-b]quinolines is prominently achieved using the isomeric ethyl 2-aminoquinoline-3-carboxylate as a starting material.

The strategic placement of the amino and carboxylate groups at the C2 and C3 positions, respectively, allows for facile annulation reactions to construct the third, pyrimidine ring. Various synthetic strategies have been developed to achieve this transformation.

| Reagent(s) | Product Type | Description of Method | Reference |

|---|---|---|---|

| Carboxamides | Pyrimido[4,5-b]quinolin-4(3H)-ones | Direct condensation of ethyl 2-aminoquinoline-3-carboxylate with a carboxamide at elevated temperatures. | researchgate.net |

| Dimethylformamide dimethylacetal (DMF-DMA), followed by an amine | N-3 substituted pyrimido[4,5-b]quinoline-4-ones | A two-step process where the 2-amino group first reacts with DMF-DMA, followed by intramolecular cyclization upon reaction with a primary amine. | researchgate.net |

| Formamide (B127407) | 4-Aminopyrimido[4,5-b]quinolines | Heating the starting material with formamide at reflux temperature leads to the formation of the 4-amino-substituted fused system. | researchgate.net |

| Aldehydes and 6-amino-1,3-dimethyluracil | Pyrimido[4,5-b]quinoline-triones | A one-pot multi-component condensation reaction, often catalyzed by a base like DABCO, provides access to complex pyrimidoquinoline structures. | nih.govacs.org |

| Amidine, Urea, or Thiourea | Various Pyrimido[4,5-b]quinolines | Reaction with 2-chloro-3-formylquinoline (derived from the amino-ester) can yield different pyrimidine ring substitutions. | researchgate.netresearchgate.net |

These methods highlight the utility of 2-aminoquinoline-3-carboxylates as key precursors for constructing diverse libraries of fused heterocyclic systems. nih.gov

Metal Complexation Studies with 2-Aminoquinoline-6-carboxylate Ligands

The 2-aminoquinoline-6-carboxylate anion, obtained after saponification of the ethyl ester, is an excellent candidate as a ligand in coordination chemistry. It possesses two potential donor sites: the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group. This allows it to act as a chelating ligand, binding to a central metal ion to form stable complexes. wikipedia.orgwikipedia.org

Coordination Chemistry with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II))

The 2-aminoquinoline-6-carboxylate ligand typically coordinates to transition metal ions in a bidentate fashion, utilizing the amino nitrogen and one of the carboxylate oxygens to form a stable five-membered chelate ring. wikipedia.org The coordination chemistry with first-row transition metals like copper(II), cobalt(II), and nickel(II) is of particular interest. nih.govtandfonline.comrsc.orgnih.govnih.govresearchgate.netnih.govacs.orgrsc.orgnih.govresearchgate.netchemistryviews.org

Copper(II) Complexes: Cu(II) ions readily form complexes with aminoquinoline and amino acid-type ligands. nih.govnih.govacs.orgresearchgate.netyoutube.com Depending on the stoichiometry and reaction conditions, square planar or distorted octahedral geometries are commonly observed. The formation of these complexes is often accompanied by a distinct color change, for example, from the light blue of the aqueous Cu(II) ion to deeper blue or green hues.

Cobalt(II) Complexes: Co(II) complexes with aminoquinoline derivatives often exhibit distorted octahedral geometries. tandfonline.comnih.govresearchgate.netchemistryviews.org These complexes are typically paramagnetic and can be characterized by their magnetic moments and electronic spectra. Polymeric structures with bridging ligands can also form, depending on the other coordinating species present. tandfonline.com

Nickel(II) Complexes: Ni(II) can form complexes with various coordination numbers and geometries. With ligands like 8-aminoquinoline (B160924) derivatives, high-spin octahedral complexes are common, sometimes forming polymeric structures. nih.govrsc.orgresearchgate.netnih.govacs.org Tetrahedral and square planar geometries are also possible, influenced by the steric and electronic properties of the ligands involved. rsc.orgnih.gov

The general coordination behavior is summarized below.

| Metal Ion | Typical Coordination Geometry | Expected Coordination Mode of Ligand | Key Characteristics |

|---|---|---|---|

| Cu(II) | Square Planar, Distorted Octahedral | N,O-Bidentate | Forms stable chelates; often results in colored solutions. nih.govnih.gov |

| Co(II) | Octahedral, Tetrahedral | N,O-Bidentate | Typically forms high-spin, paramagnetic complexes. tandfonline.comnih.gov |

| Ni(II) | Octahedral, Square Planar | N,O-Bidentate | Can form various geometries; octahedral complexes are often polymeric. nih.govrsc.org |

Application in Phosphorescent Complexes and Sensors

The rigid, aromatic structure of the quinoline core makes it an excellent scaffold for the development of photoluminescent materials, including phosphorescent complexes and fluorescent sensors. nanobioletters.comnih.govresearchgate.net

Phosphorescent Complexes: Heavy metal complexes, particularly those of iridium(III) and platinum(II), containing quinoline-based ligands can exhibit intense phosphorescence. rsc.orgacs.orgnsf.govacs.org The strong spin-orbit coupling induced by the heavy metal facilitates intersystem crossing from the singlet excited state to the triplet state, from which light is emitted. By modifying the quinoline ligand and other ancillary ligands, the emission color and quantum efficiency of these complexes can be finely tuned, making them suitable for applications such as organic light-emitting diodes (OLEDs). rsc.orgacs.org

Fluorescent Sensors: The coordination ability of the 2-aminoquinoline-6-carboxylate ligand can be harnessed to design fluorescent sensors for specific metal ions. nanobioletters.comnih.govrsc.orgnih.govingentaconnect.comnih.gov The principle often relies on a "turn-on" or "turn-off" fluorescence mechanism. In its free state, the quinoline-based ligand might exhibit weak fluorescence. Upon binding to a target metal ion (e.g., Zn²⁺ or Cu²⁺), the chelation can restrict intramolecular rotation or modulate photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence intensity (chelation-enhanced fluorescence, CHEF). nih.gov This change in the optical signal allows for the selective and sensitive detection of the target ion in various media. nanobioletters.comnih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Aminoquinoline 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of "Ethyl 2-aminoquinoline-6-carboxylate" is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the protons of the ethyl ester group, and the protons of the amino group. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups generally causing a downfield shift (higher δ values) and electron-donating groups causing an upfield shift (lower δ values).

The quinoline ring protons are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) will depend on their position on the ring and their coupling with neighboring protons. The protons of the ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a characteristic pattern for an ethyl ester. The amino (-NH₂) protons are expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 160-180 ppm. The aromatic carbons of the quinoline ring will appear in the δ 110-150 ppm region. The carbons of the ethyl group will be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 6.8 - 7.2 | C2 |

| H4 | 7.8 - 8.2 | C3 |

| H5 | 8.0 - 8.4 | C4 |

| H7 | 7.4 - 7.8 | C4a |

| H8 | 7.6 - 8.0 | C5 |

| NH₂ | 5.0 - 6.0 (broad) | C6 |

| O-CH₂ | 4.2 - 4.6 (quartet) | C7 |

| CH₃ | 1.2 - 1.6 (triplet) | C8 |

| C8a | ||

| C=O | ||

| O-CH₂ | ||

| CH₃ |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks in the COSY spectrum would connect protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would be instrumental in assigning the protons on the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the ethyl ester group to the quinoline ring at the C6 position.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific vibrational frequencies of the chemical bonds within the molecule.

For "this compound," the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), C-O stretching of the ester (around 1100-1300 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (in the 1450-1650 cm⁻¹ region). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

The Raman spectrum would also provide information on these vibrations, and due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the aromatic rings often gives a strong Raman signal.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound (Note: These are predicted values and may differ from experimental data.)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Ester) | Stretching | 1700 - 1730 | Strong |

| C=C/C=N (Aromatic) | Stretching | 1450 - 1650 | Strong |

| C-O (Ester) | Stretching | 1100 - 1300 | Medium |

| N-H (Amine) | Bending | 1580 - 1650 | Medium |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern.

In the mass spectrum of "this compound," the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₁₂N₂O₂ = 216.24 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. The quinoline ring is relatively stable, but fragmentation can occur through the loss of small molecules like HCN. The presence of the amino group could also influence the fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

The 2-aminoquinoline (B145021) core in "this compound" is a significant chromophore. The UV-Vis spectrum is expected to show multiple absorption bands in the UV region, typically between 200 and 400 nm. These absorptions correspond to π → π* and n → π* electronic transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

As of the latest available data, no public crystal structure of "this compound" has been reported in crystallographic databases. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure and could reveal details about intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, which govern the packing of the molecules in the solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry

The quinoline core is an aromatic bicyclic system, and its geometry is expected to be largely planar. The fusion of the benzene (B151609) and pyridine (B92270) rings results in a rigid structure with characteristic bond lengths and angles. The introduction of an amino group at the 2-position and an ethyl carboxylate group at the 6-position will induce subtle changes in the electron distribution and, consequently, the geometry of the quinoline ring.

Based on studies of similar structures, the carbon-carbon bond lengths within the aromatic rings are expected to be in the range of 1.36 to 1.45 Å, indicative of their aromatic character. The carbon-nitrogen bonds within the pyridine ring will exhibit lengths of approximately 1.32 to 1.38 Å. The exocyclic carbon-nitrogen bond of the amino group is anticipated to be around 1.36 Å, suggesting some degree of delocalization of the nitrogen lone pair into the quinoline ring.

The ethyl carboxylate group introduces additional structural features. The C=O double bond of the ester is expected to have a length of approximately 1.20 Å, while the C-O single bonds will be around 1.33 Å (for the C-O-Et) and 1.45 Å (for the O-CH2). The bond angles around the sp² hybridized carbons of the quinoline ring and the carboxylate group will be approximately 120°, while the angles around the sp³ hybridized carbons of the ethyl group will be close to the tetrahedral angle of 109.5°.

A hypothetical data table of expected bond lengths and angles, based on known values from similar quinoline structures, is presented below. It is important to emphasize that these are predicted values and await experimental verification.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.36 - 1.45 |

| C-N (ring) | 1.32 - 1.38 |

| C2-N (amino) | ~ 1.36 |

| C6-C (ester) | ~ 1.49 |

| C=O (ester) | ~ 1.20 |

| C-O (ester) | ~ 1.33 |

| O-C (ethyl) | ~ 1.45 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | ~ 120 |

| C-N-C (ring) | ~ 118 |

| N-C-C (ring) | ~ 122 |

| C-C-O (ester) | ~ 125 |

| O=C-O (ester) | ~ 125 |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a significant role in dictating its solid-state architecture. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

The presence of the amino group (-NH₂) and the carbonyl group (C=O) of the ethyl carboxylate makes hydrogen bonding a primary determinant of the crystal packing. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom of the quinoline ring can serve as hydrogen bond acceptors. It is highly probable that intermolecular N-H···O and N-H···N hydrogen bonds will be observed, leading to the formation of one-, two-, or three-dimensional networks. These hydrogen bonds are crucial for the stability of the crystal lattice.

The interplay of these various intermolecular forces will determine the final crystal packing arrangement. It is plausible that the molecules will form layered structures, with the hydrogen-bonded networks defining the arrangement within the layers and the π-π stacking and van der Waals interactions governing the interactions between the layers. A detailed understanding of these interactions is critical for predicting and controlling the physicochemical properties of the solid material, such as solubility and melting point.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₁₂H₁₂N₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The theoretical weight percentages are as follows:

Carbon (C): (12 × 12.011) / 216.23 × 100% = 66.66%

Hydrogen (H): (12 × 1.008) / 216.23 × 100% = 5.59%

Nitrogen (N): (2 × 14.007) / 216.23 × 100% = 12.96%

Oxygen (O): (2 × 15.999) / 216.23 × 100% = 14.79%

Experimental determination of these percentages through combustion analysis serves as a crucial verification of the compound's purity and empirical formula. The close agreement between the experimentally found values and the calculated theoretical percentages would confirm the elemental composition of this compound.

| Element | Symbol | Theoretical % |

| Carbon | C | 66.66 |

| Hydrogen | H | 5.59 |

| Nitrogen | N | 12.96 |

| Oxygen | O | 14.79 |

Pharmacological and Biological Activities of Ethyl 2 Aminoquinoline 6 Carboxylate and Its Analogues

Melanin Concentrating Hormone Receptor (MCH-1R) Antagonism

The 2-aminoquinoline (B145021) scaffold is a key structural motif for the development of antagonists for the Melanin Concentrating Hormone Receptor 1 (MCH-1R). nih.gov MCH-1R is a G-protein coupled receptor predominantly expressed in the brain and is a crucial regulator of energy homeostasis. mdpi.com By antagonizing this receptor, these compounds can modulate signaling pathways that control food intake and body weight.

Research into the structure-activity relationships of aminoquinolines has shown that moving the amino group from the 4-position to the 2-position of the quinoline (B57606) core results in a class of compounds with similar MCH-1R binding affinity. nih.gov Further modifications, particularly the addition of various acylamino groups at the 6-position, have led to the identification of potent 6-acylamino-2-aminoquinoline MCH-1R antagonists. nih.gov Docking studies suggest that the nitrogen atom of the quinoline ring interacts with Asp123 in a transmembrane domain of the receptor, which is a key interaction for binding. nih.gov

Implications for Metabolic Disorders and Neurological Conditions

The antagonism of MCH-1R by 2-aminoquinoline derivatives has significant therapeutic implications, primarily for metabolic disorders such as obesity. mdpi.com By blocking the MCH-1R, these antagonists can lead to a reduction in food intake. In vivo studies in rodents have provided proof-of-concept, demonstrating that a 2-aminoquinoline MCH-1R antagonist led to a decrease in food consumption in an acute feeding assay. nih.gov This highlights the potential of this class of compounds as anti-obesity agents.

Beyond metabolic control, quinoline derivatives have been investigated for their effects on the central nervous system (CNS) and potential applications in neurological conditions. nih.govnih.govmdpi.com For instance, 2-aminoquinoline-based scaffolds have been designed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). acs.org High levels of nitric oxide are implicated in neurodegenerative disorders, making nNOS a desirable therapeutic target. acs.org The 2-aminoquinoline moiety acts as an effective isostere for arginine, a natural substrate for the enzyme, while possessing chemical properties that may be more favorable for oral bioavailability and penetration into the CNS. acs.org

Anticancer and Antitumor Potential

The quinoline nucleus is a foundational structure in the design of numerous anticancer agents. researchgate.netnih.gov Analogues of ethyl 2-aminoquinoline-6-carboxylate have been explored for their potential to combat various cancers through several mechanisms, including direct cytotoxic effects, inhibition of key enzymes involved in cancer progression, and modulation of cellular pathways that lead to programmed cell death.

Cytotoxic Effects on Cancer Cell Lines (e.g., A549, MCF-7, HepG2, HCT116)

Derivatives based on the quinoline scaffold have demonstrated cytotoxic activity against a range of human cancer cell lines. While specific data for this compound is limited in the provided context, its analogues have shown notable effects. For example, a novel indolo[2,3-b]quinoline derivative, BAPPN, exhibited significant cytotoxicity against several cancer cell lines. nih.gov

The table below summarizes the cytotoxic activity (IC50 values) of the BAPPN analogue across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| A549 | Lung Carcinoma | 9.96 | nih.gov |

| MCF-7 | Breast Cancer | 3.1 | nih.gov |

| HepG2 | Hepatocellular Carcinoma | 3.3 | nih.gov |

| HCT-116 | Colon Carcinoma | 23 | nih.gov |

Other studies on different quinoline and quinazoline (B50416) derivatives have also reported cytotoxicity against these cell lines. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives showed potent cytotoxicity against A549, HCT116, and MCF-7 cell lines. researchgate.net Similarly, morpholine (B109124) substituted quinazoline derivatives displayed significant cytotoxic activity against A549 and MCF-7 cells. rsc.org

Inhibition of Kinase Targets (e.g., c-Abl Kinase, EGFR Kinase)

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. researchgate.net Quinoline-based molecules have been developed as potent inhibitors of various protein kinases. researchgate.net

c-Abl Kinase: The c-Abl tyrosine kinase is a non-receptor tyrosine kinase that, in its mutated form (BCR-ABL), is a key driver of chronic myeloid leukemia. nih.gov While direct inhibition by this compound is not detailed, the broader class of styrylquinazoline (B1260680) derivatives has shown high inhibitory potential against non-receptor tyrosine kinases, including ABL kinase. nih.gov

EGFR Kinase: The epidermal growth factor receptor (EGFR) is another tyrosine kinase that is often overexpressed or mutated in various cancers, including breast and colorectal cancers. researchgate.netnih.govtandfonline.com The design of aminoquinoline derivatives as EGFR inhibitors has been an active area of research. researchgate.net For example, certain 2-styrylquinolines and 4-anilino-3-carboxyamide quinoline derivatives have been reported to show moderate to potent inhibitory effects against EGFR. researchgate.netnih.gov One study on quinoline–thiazole hybrids found that their compound 4b exhibited significant inhibition of the EGFR pathway. researchgate.net

Modulation of Apoptotic Pathways (e.g., Bcl-2 Proteins, Caspase-3)

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, containing both anti-apoptotic (like Bcl-2 itself) and pro-apoptotic (like BAX) members. mdpi.comnih.gov Caspase-3 is a critical executioner caspase that, once activated, triggers the final stages of cell death. mdpi.comnih.gov

Quinoline analogues have been shown to modulate these apoptotic pathways. One study found that a quinoline–thiazole derivative was able to down-regulate the anti-apoptotic genes Bcl-2 and survivin while up-regulating the pro-apoptotic gene BAX. researchgate.net Another study on the indolo[2,3-b]quinoline derivative BAPPN demonstrated that its cytotoxic effect was induced by increasing the protein expression of caspase-3 and the tumor suppressor protein p53. nih.gov This indicates that these compounds can shift the cellular balance towards apoptosis, thereby eliminating cancer cells.

Putative Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. mdpi.com Inhibiting these enzymes can lead to DNA damage and cell death, making them effective targets for cancer therapy. mdpi.comnih.gov Topoisomerase inhibitors are classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which interfere with the enzyme's function. mdpi.comaacrjournals.org

Several quinoline-based structures have been identified as topoisomerase inhibitors. For instance, indeno[1,2-c]quinoline derivatives have been developed as dual inhibitors of both topoisomerase I and topoisomerase II. nih.gov Another study on quinoline hydrazone analogues suggested through molecular docking that they may act as DNA topoisomerase I inhibitors. nih.gov While some 4-aminoquinolines like chloroquine (B1663885) are known to antagonize topoisomerase II poisons, their primary mechanism involves DNA intercalation rather than direct catalytic inhibition. aacrjournals.org The development of non-intercalating quinoline-based topoisomerase inhibitors remains an important goal in cancer research. nih.gov

Antimicrobial Spectrum

The quinoline scaffold is a fundamental structure in the development of antimicrobial agents, with its derivatives exhibiting a wide range of activities against various pathogens. nih.gov The versatility of the quinoline ring allows for chemical modifications that lead to compounds with significant potency against bacteria, fungi, and protozoa. nih.govrsc.org Researchers have extensively explored these derivatives to combat issues like drug resistance and to discover more effective antimicrobial drugs. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Quinoline analogues have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. A series of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides were found to be active against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). bohrium.com

In another study, newly designed quinoxaline-based compounds, which are structurally related to quinolines, showed promising antibacterial activity. nih.gov Certain derivatives (specifically, compounds 5m–5p) exhibited good to moderate inhibitory effects against the Gram-positive strains S. aureus and Bacillus subtilis. nih.gov Compound 5p, in particular, was identified as a potent broad-spectrum agent, showing strong inhibition against a range of bacteria, including methicillin-resistant S. aureus (MRSA) and E. coli. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline (B1680401) Analogues against Bacterial Strains

| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | MRSA (μg/mL) | E. coli (μg/mL) |

|---|---|---|---|---|

| 5m | 16 | 32 | 32 | 32 |

| 5n | 16 | 16 | 16 | 16 |

| 5o | 8 | 16 | 16 | 8 |

| 5p | 4 | 8 | 8 | 4 |

Data sourced from a study on C-2 amine-substituted quinoxaline analogues. nih.gov

Antifungal and Antiprotozoal Activities

The pharmacological potential of quinoline derivatives extends to antifungal and antiprotozoal activities. nih.gov The core quinoline structure is a key component in various compounds screened for these properties. nih.govnih.gov For instance, novel hydrazone derivatives containing a naphthyl-substituted cyclohexene (B86901) carboxylate structure linked to a quinoline framework have been synthesized and evaluated for their in-vitro antifungal activity against clinically isolated fungal strains. nih.gov In a separate study, a series of quinoline derivatives were synthesized and tested against Aspergillus terreus and Aspergillus niger, with one compound in particular, 6-(ethoxycarbonyl) quinoline-4-carboxylic acid, showing the most potent activity against A. terreus. researchgate.net

Quinoline's role in antiprotozoal therapy is well-established, particularly as the foundational structure for many antimalarial drugs. nih.gov Compounds like Clioquinol are examples of quinoline derivatives with known antifungal and antiprotozoal properties. nih.gov

Antimalarial and Antitubercular Properties

The quinoline nucleus is of paramount importance in the field of antimalarial drug discovery. nih.gov Historically, compounds like chloroquine and mefloquine (B1676156) have been central to malaria treatment. nih.govnih.gov Research continues to produce novel quinoline derivatives with high antimalarial activity. A study evaluating a series of new quinoline derivatives against Plasmodium falciparum found that several compounds possessed moderate to high efficacy, with IC50 values in the low microgram per milliliter range. mdpi.com Four specific compounds (4b, 4g, 4i, and 12) demonstrated excellent antimalarial activity, comparable to the standard drug chloroquine. mdpi.com

**Table 2: In Vitro Antimalarial Activity of Select Quinoline Derivatives against *P. falciparum***

| Compound | IC50 (μg/mL) | Activity Level |

|---|---|---|

| 4b | 0.014 | High |

| 4g | 0.021 | High |

| 4i | 0.018 | High |

| 12 | 0.025 | High |

| 4a | 0.87 | Moderate |

| 4c | 1.12 | Moderate |

| 7a | 2.04 | Moderate |

IC50 represents the half maximal inhibitory concentration. mdpi.com

In addition to their antimalarial effects, quinoline analogues are recognized for their potent antitubercular properties. rsc.org They are a critical class of N-bearing heterocyclic compounds that show a broad spectrum of biological activities, including significant action against Mycobacterium tuberculosis. rsc.orgnih.gov Several commercially available antitubercular drugs are based on the quinoline scaffold. rsc.org Research into new 2-arylquinoline-4-carboxylic acid analogues has identified compounds with inhibitory activity against M. tuberculosis H37Rv. nih.gov The potency of these compounds was found to be influenced by the type and position of substitutions on the quinoline ring. nih.gov For example, a 6-chloro derivative (6a) was among the most inhibitory compounds in one series. nih.gov

Antiviral Activity and Mechanisms

Quinoline and its derivatives have emerged as a promising scaffold for the development of new antiviral agents, showing activity against a range of viruses. nih.govmdpi.com These compounds have been investigated for their efficacy against flaviviruses such as Dengue virus (DENV), West Nile virus, Japanese Encephalitis virus, and Zika virus (ZIKV). mdpi.com

In one study, two novel quinoline derivatives demonstrated dose-dependent inhibition of Dengue virus serotype 2 (DENV2) in the low to sub-micromolar range. nih.gov The mechanism of action for these compounds appears to involve the early stages of the viral infection. mdpi.comnih.gov Specifically, the compounds were able to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells without exhibiting direct virucidal activity. mdpi.comnih.gov Further research has also identified 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives that effectively inhibit ZIKV replication and reduce viral RNA production. nih.gov The antiviral potential of the quinoline core is also highlighted by the activity of 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid, which has shown high activity against orthopoxviruses. researchgate.net

Neuropharmacological Activities

Beyond antimicrobial and antiviral applications, quinoline-based compounds have been investigated for their effects on the central nervous system and cardiovascular system.

Antidepressant and Antihypertensive Effects

Nitrogen-containing heterocyclic compounds are a focus of research for potential antidepressant therapies. nih.gov The serotonin (B10506) (5-HT) receptors are a key target for many antidepressant drugs, and various heterocyclic structures are being explored for their affinity to these receptors. nih.gov

In the realm of cardiovascular health, certain quinoline derivatives have displayed significant antihypertensive properties. jst.go.jpresearchgate.net A study on 8-substituted quinolines identified several compounds with excellent antihypertensive activity. jst.go.jp Specifically, compounds 13, 19, and 20 were noted for their ability to significantly antagonize the pressor response elicited by adrenaline, suggesting that their effects may be linked to β-blocking properties. jst.go.jp Another line of research identified a quinoline-appended chalcone (B49325) derivative that exerts a considerable antihypertensive effect through the inhibition of the Angiotensin-Converting Enzyme (ACE). researchgate.net

Mechanistic Investigations of Biological Activity of Ethyl 2 Aminoquinoline 6 Carboxylate

Molecular Target Identification and Validation

The identification of specific molecular targets is a critical first step in elucidating the mechanism of action of a biologically active compound. For Ethyl 2-aminoquinoline-6-carboxylate, dedicated studies to identify and validate its direct binding partners within a biological system have not been extensively reported. Generally, approaches to target identification can include computational methods like inverse virtual screening and molecular docking, as well as experimental techniques such as affinity chromatography and proteomics-based approaches. While research on other 2-aminoquinoline (B145021) derivatives has suggested potential interactions with enzymes like neuronal nitric oxide synthase and those involved in DNA metabolism, specific targets for the ethyl ester at the 6-carboxylate position remain to be determined. acs.orgnih.gov

Enzyme Inhibition Kinetics and Binding Assays

Following the identification of a molecular target, quantitative analysis of the compound's interaction with that target, typically an enzyme, is performed. This involves enzyme inhibition kinetics and binding assays to determine parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For this compound, specific data from such assays are not available in the public domain. Research on related quinoline-based compounds has demonstrated their potential as inhibitors of various enzymes, including lactate (B86563) dehydrogenase and DNA methyltransferases, highlighting the potential for this class of compounds to exhibit enzymatic inhibition. nih.govmdpi.com However, without specific experimental data for this compound, its enzymatic inhibition profile remains uncharacterized.

Cellular Pathway Perturbation Analysis

To understand the broader biological effects of a compound, analysis of its impact on cellular pathways is essential. This can be achieved through techniques such as transcriptomics (e.g., RNA-seq) and proteomics to observe changes in gene and protein expression profiles upon treatment with the compound. These changes can then be mapped to known cellular signaling or metabolic pathways. There is currently a lack of published research detailing the specific cellular pathways perturbed by this compound.

Adsorption Mechanisms in Corrosion Inhibition

While information on the biological mechanisms of this compound is limited, significant research has been conducted on the corrosion inhibition properties of the closely related compound, 2-aminoquinoline-6-carboxylic acid (AQC). researchgate.net The findings from this research provide strong inferential evidence for the likely mechanism of action of its ethyl ester derivative in preventing the corrosion of mild steel in acidic environments.

The inhibitive effect of AQC on mild steel in a 1 M HCl solution was systematically investigated using weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). researchgate.net The results indicated that AQC is an effective corrosion inhibitor, with its efficiency increasing with concentration. researchgate.net

Weight Loss and Inhibition Efficiency:

The inhibition efficiency (IE%) of AQC was found to increase with increasing concentration, reaching a maximum of 91.8% at a concentration of 500 mg/L. researchgate.net This suggests the formation of a protective layer on the steel surface that hinders the corrosive process.

Table 1: Inhibition Efficiency of 2-aminoquinoline-6-carboxylic acid (AQC) on Mild Steel in 1 M HCl

| Concentration (mg/L) | Inhibition Efficiency (IE%) |

|---|---|

| 50 | 75.4 |

| 100 | 82.1 |

| 200 | 86.3 |

| 300 | 88.9 |

| 500 | 91.8 |

Data sourced from a study on 2-aminoquinoline-6-carboxylic acid. researchgate.net

Electrochemical Analysis and Adsorption Mechanism:

Potentiodynamic polarization studies revealed that AQC functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net EIS measurements showed an increase in the charge transfer resistance and a decrease in the double-layer capacitance with increasing inhibitor concentration, which is indicative of the adsorption of the inhibitor molecules onto the metal surface. researchgate.net

The adsorption of AQC on the mild steel surface was found to obey the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is believed to occur through the active centers of the molecule, namely the nitrogen atoms of the quinoline (B57606) ring and the amino group, as well as the oxygen atoms of the carboxyl group. These heteroatoms can donate lone pair electrons to the vacant d-orbitals of the iron atoms on the steel surface, leading to the formation of coordinate bonds (chemisorption). Additionally, the aromatic quinoline ring can contribute to adsorption through π-electron interactions with the metal surface. The protonated form of the inhibitor in the acidic solution can also be physically adsorbed onto the negatively charged steel surface (due to the adsorption of Cl⁻ ions).

Given the structural similarity, it is highly probable that this compound follows a similar adsorption mechanism, with the ester group's oxygen atoms also participating in the interaction with the metal surface.

Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl in the Absence and Presence of 2-aminoquinoline-6-carboxylic acid (AQC)

| Concentration (mg/L) | Ecorr (mV vs SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |

|---|---|---|---|---|---|

| Blank | -485 | 1120 | 118 | 125 | - |

| 500 | -498 | 98 | 110 | 116 | 91.2 |

Data sourced from a study on 2-aminoquinoline-6-carboxylic acid. researchgate.net

Structure Activity Relationship Sar Studies of Ethyl 2 Aminoquinoline 6 Carboxylate Derivatives

Impact of Substituent Modifications on Biological Potency

The biological potency of quinoline (B57606) derivatives is highly sensitive to the nature and position of substituents on the core ring structure, as well as on the functional groups attached to it. For derivatives of ethyl 2-aminoquinoline-6-carboxylate, modifications at the 2-amino group, the 6-carboxylate group, and other positions on the quinoline ring can dramatically alter their activity.

Studies on related 2-substituted quinoline-6-carboxamides have shown that a hydrophobic and larger substituent at the 2-position, such as a cyclic amine, is crucial for high potency against the mGluR1 receptor. jst.go.jp In contrast, replacing the cyclic amine with a methoxy (B1213986) group at the same position did not significantly improve the antagonistic activity. jst.go.jp

The nature of the substituent at the 6-position is also a key determinant of biological activity. For quinoline-6-carboxamide (B1312354) derivatives, the size of the secondary amide group at this position is an essential factor for enhancing mGluR1 antagonistic activity. jst.go.jp In a series of quinoline-2-carboxamides evaluated for antimycobacterial activity, compounds with N-cycloheptyl, N-cyclohexyl, and N-(2-phenylethyl) substituents demonstrated higher activity against Mycobacterium tuberculosis than standard drugs like isoniazid. mdpi.com

Furthermore, in the context of 4-aminoquinoline (B48711) derivatives with anti-plasmodial activity, the introduction of a nitro substituent on a phenyl ring attached to a pyrimidine (B1678525) core at the C-4 position of the quinoline leads to a significant increase in activity against chloroquine-resistant strains of P. falciparum. nih.gov

Table 1: Impact of Substituent Modifications on Biological Potency of Quinoline Derivatives

| Scaffold | Position of Modification | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 2-Substituted Quinoline-6-carboxamide | 2-position | Hydrophobic, large cyclic amine | Increased mGluR1 antagonistic potency | jst.go.jp |

| 2-Substituted Quinoline-6-carboxamide | 2-position | Methoxy group | No significant improvement in mGluR1 antagonism | jst.go.jp |

| Quinoline-6-carboxamide | 6-position | Small secondary amide | Enhanced mGluR1 antagonistic activity | jst.go.jp |

| Quinoline-2-carboxamide | Amide Nitrogen | N-cycloheptyl, N-cyclohexyl, N-(2-phenylethyl) | Increased activity against M. tuberculosis | mdpi.com |

| 4-Aminoquinoline | 4-position (on phenyl-pyrimidine) | Nitro group | Increased anti-plasmodial activity | nih.gov |

Correlation between Structural Features and Specific Receptor Binding

The interaction of quinoline derivatives with their biological targets is governed by specific structural features that facilitate binding to receptor pockets. For instance, in the case of 4-aminoquinoline derivatives acting as Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors, it has been noted that RIPK2 possesses a highly flexible back pocket in its ATP-binding region, suggesting that the size and electronic properties of substituents on the quinoline ring can be tailored to occupy this pocket and enhance binding affinity. nih.gov

A critical structural requirement was identified in a study of 4-aminoquinolines as antagonists for the α2C-adrenoceptor, where a substituent at the 3-position of the quinoline ring was found to be absolutely necessary for potent activity. acs.org This highlights the importance of specific substitution patterns for achieving desired receptor interactions.

Molecular docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives with the anticancer target protein CB1a have elucidated key interactions with amino acid residues such as ILE-8, LYS-7, and TRP-12, which contribute to the binding affinity of these compounds. nih.gov The binding affinities for these derivatives were found to be in the range of -5.3 to -6.1 Kcal/mol. nih.gov

Table 2: Correlation of Structural Features with Receptor Binding in Quinoline Derivatives

| Compound Class | Target Receptor | Key Structural Feature for Binding | Amino Acid Interactions | Reference |

|---|---|---|---|---|

| 4-Aminoquinolines | RIPK2 | Substituents occupying a flexible back pocket in the ATP-binding region | Not specified | nih.gov |

| 4-Aminoquinolines | α2C-adrenoceptor | Absolute need for a substituent at the 3-position of the quinoline ring | Not specified | acs.org |

| 2H-Thiopyrano[2,3-b]quinolines | CB1a | Thiopyrano[2,3-b]quinoline core | ILE-8, LYS-7, TRP-12 | nih.gov |

Optimizing Linker Lengths and Amine Positions for Target Affinity

In many quinoline-based compounds, a linker connects the quinoline core to another pharmacophore. The length and flexibility of this linker are critical for optimizing target affinity. In a series of 4-aminoquinoline-indole hybrids with leishmanicidal activity, a short alkyl linker of two carbons (an ethylene (B1197577) linker) provided the most active and selective compounds. nih.gov Interestingly, increasing the carbon chain length of the linker led to a monotonic decrease in potency and an increase in toxicity. nih.gov

Similarly, in a study of aminoquinoline-pyrimidine hybrids, a rigid piperazine (B1678402) linker was found to decrease anti-plasmodial activity when compared to a more flexible diamine linker. nih.gov This suggests that linker flexibility can be a crucial parameter for achieving the optimal conformation for target binding.